2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one
CAS No.:
Cat. No.: VC15496737
Molecular Formula: C16H11Br4NO
Molecular Weight: 552.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11Br4NO |
|---|---|
| Molecular Weight | 552.9 g/mol |
| IUPAC Name | 2,7-dibromo-10-(2,3-dibromopropyl)acridin-9-one |
| Standard InChI | InChI=1S/C16H11Br4NO/c17-7-11(20)8-21-14-3-1-9(18)5-12(14)16(22)13-6-10(19)2-4-15(13)21/h1-6,11H,7-8H2 |
| Standard InChI Key | SHUDKVXGHDMXOB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)C3=C(N2CC(CBr)Br)C=CC(=C3)Br |
Introduction
2,7-Dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. It is characterized by its halogenated structure, which includes bromine atoms substituted at specific positions on the acridine skeleton. This compound has garnered attention for its potential applications in medicinal chemistry, materials science, and synthetic organic chemistry due to its unique chemical properties and biological activities.
Synthesis
The synthesis of 2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one involves multi-step reactions that introduce bromine substituents at specific positions on the acridine backbone. The general synthetic pathway includes:
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Bromination of Acridine: Controlled bromination reactions introduce bromine atoms at the 2 and 7 positions.
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Side Chain Functionalization: A dibromopropyl group is attached to position 10 via alkylation or substitution reactions.
Key parameters such as temperature, solvent choice, and reaction time are carefully optimized to maximize yield and selectivity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the product.
Applications
This compound demonstrates versatility in various scientific domains:
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Medicinal Chemistry: Halogenated acridines are known for their antimicrobial, anticancer, and anti-inflammatory properties. The bromine substituents enhance lipophilicity and binding affinity to biological targets.
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Materials Science: The compound's photophysical properties make it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs).
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Synthetic Organic Chemistry: Its reactivity enables its use as an intermediate for synthesizing more complex molecules.
Reactivity
The functional groups in 2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one allow it to participate in diverse chemical reactions:
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Nucleophilic Substitution: The bromine atoms can be replaced with other functional groups under appropriate conditions.
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Cross-Coupling Reactions: Brominated compounds are ideal substrates for Suzuki or Heck coupling reactions.
Reaction conditions such as temperature control and catalyst selection are critical to achieving desired outcomes while minimizing side reactions.
Analytical Data
Experimental studies or supplier data sheets often provide critical physical properties such as melting point, boiling point, and specific heat capacity. These parameters are essential for handling and storage considerations but may require further investigation for this compound.
Research Trends
Ongoing research explores the full potential of this compound:
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Investigating its pharmacological activities against cancer cell lines.
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Developing novel derivatives with enhanced biological or material properties.
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Studying its role as a precursor in advanced organic synthesis.
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